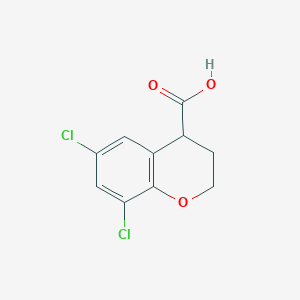

6,8-Dichloro-chroman-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8Cl2O3 |

|---|---|

Molecular Weight |

247.07 g/mol |

IUPAC Name |

6,8-dichloro-3,4-dihydro-2H-chromene-4-carboxylic acid |

InChI |

InChI=1S/C10H8Cl2O3/c11-5-3-7-6(10(13)14)1-2-15-9(7)8(12)4-5/h3-4,6H,1-2H2,(H,13,14) |

InChI Key |

CDEKGTHQLACHIA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1C(=O)O)C=C(C=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6,8 Dichloro Chroman 4 Carboxylic Acid and Its Analogues

Strategies for the Construction of the 6,8-Dichlorochroman Core

Cyclization Reactions for Chroman Ring Formation

One of the most common methods for constructing the chroman-4-one core, a key precursor to the target carboxylic acid, is through the cyclization of phenolic compounds. A prominent strategy involves the Friedel-Crafts acylation of a suitably substituted phenol (B47542) with an appropriate three-carbon synthon, followed by an intramolecular cyclization.

A plausible pathway for the synthesis of the 6,8-dichlorochroman-4-one (B1603456) core begins with 2,4-dichlorophenol (B122985). This starting material can undergo a Friedel-Crafts acylation with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the acyl group ortho to the hydroxyl group of the phenol. The resulting intermediate, 2-(3-chloropropionyl)-4,6-dichlorophenol, can then be induced to cyclize through an intramolecular Williamson ether synthesis-type reaction, typically by treatment with a base, to yield 6,8-dichlorochroman-4-one. google.com

Another approach involves the reaction of phenols with α,β-unsaturated acids or their derivatives. For instance, 2,4-dichlorophenol could potentially be reacted with acrylic acid or its derivatives under acidic conditions to promote a Michael addition followed by an intramolecular Friedel-Crafts acylation to form the chroman-4-one ring system.

A summary of a potential cyclization approach is presented in the table below:

| Starting Material | Reagent | Key Intermediate | Product |

| 2,4-Dichlorophenol | 1. 3-Chloropropionyl chloride, AlCl₃ 2. Base | 2-(3-Chloropropionyl)-4,6-dichlorophenol | 6,8-Dichlorochroman-4-one |

Regioselective Dichlorination Protocols for the Benzopyran Moiety

An alternative strategy for the synthesis of the 6,8-dichlorochroman core involves the direct chlorination of a pre-formed chroman-4-one or a related benzopyran derivative. The key challenge in this approach is achieving the desired regioselectivity, with the chlorine atoms being introduced specifically at the C-6 and C-8 positions.

Electrophilic aromatic substitution reactions are typically employed for this purpose. The hydroxyl group (or the ether oxygen in the chroman ring) is an ortho-, para-directing group. Therefore, direct chlorination of chroman-4-one would be expected to yield a mixture of chlorinated products. However, the presence of the carbonyl group, which is a deactivating group, can influence the regioselectivity of the substitution.

Common chlorinating agents for such transformations include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of catalyst and reaction conditions can be fine-tuned to favor the desired dichlorinated product. For instance, the use of specific organocatalysts with sulfuryl chloride has been shown to control the regioselectivity of chlorination in diverse aromatic compounds. nih.gov While specific protocols for the 6,8-dichlorination of chroman-4-one are not extensively detailed in readily available literature, the principles of electrophilic aromatic substitution suggest that careful optimization of reaction parameters would be necessary to achieve the desired outcome.

The following table outlines potential reagents for the dichlorination of a chroman-4-one:

| Substrate | Chlorinating Agent | Potential Catalyst | Product |

| Chroman-4-one | Sulfuryl chloride (SO₂Cl₂) | Organocatalyst | 6,8-Dichlorochroman-4-one |

| Chroman-4-one | N-Chlorosuccinimide (NCS) | Lewis Acid | 6,8-Dichlorochroman-4-one |

Methods for Introducing and Modifying the Carboxylic Acid Moiety at C-4

Once the 6,8-dichlorochroman-4-one core is synthesized, the next critical step is the introduction and subsequent modification of the carboxylic acid group at the C-4 position.

Derivatization from Chroman-4-one Intermediates

A common and versatile approach to introduce the C-4 carboxylic acid is through the derivatization of the corresponding chroman-4-one. Two notable methods for this transformation are the formation of a cyanohydrin followed by hydrolysis, and the Reformatsky reaction.

Cyanohydrin Formation and Hydrolysis:

The reaction of 6,8-dichlorochroman-4-one with a cyanide source, such as hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN, NaCN), leads to the formation of a cyanohydrin intermediate, 6,8-dichloro-4-hydroxychroman-4-carbonitrile. This nucleophilic addition to the carbonyl group creates a new carbon-carbon bond at the C-4 position. Subsequent acidic or basic hydrolysis of the nitrile group in the cyanohydrin yields the corresponding α-hydroxy carboxylic acid, which in this case would be 6,8-dichloro-4-hydroxychroman-4-carboxylic acid. Dehydration of this intermediate would then be required to afford the target 6,8-dichloro-chroman-4-carboxylic acid, likely proceeding through an elimination reaction to form a double bond which is then reduced.

Reformatsky Reaction:

The Reformatsky reaction provides another avenue for introducing a carboxylic acid precursor at the C-4 position. byjus.comnih.govwikipedia.orgnih.gov This reaction involves the treatment of the 6,8-dichlorochroman-4-one with an α-haloester, typically ethyl bromoacetate, in the presence of activated zinc metal. The organozinc reagent formed in situ adds to the carbonyl group, yielding a β-hydroxy ester, ethyl 2-(6,8-dichloro-4-hydroxychroman-4-yl)acetate. This intermediate can then be dehydrated to form an α,β-unsaturated ester, ethyl 2-(6,8-dichlorochroman-4-ylidene)acetate. Subsequent catalytic hydrogenation can reduce the exocyclic double bond, followed by hydrolysis of the ester group to afford the desired this compound.

A summary of these derivatization approaches is provided below:

| Intermediate | Reaction | Key Steps | Final Product |

| 6,8-Dichlorochroman-4-one | Cyanohydrin Formation & Hydrolysis | 1. KCN/HCN 2. H₃O⁺, heat 3. Dehydration & Reduction | This compound |

| 6,8-Dichlorochroman-4-one | Reformatsky Reaction | 1. BrCH₂COOEt, Zn 2. Dehydration 3. Catalytic Hydrogenation 4. Hydrolysis | This compound |

Direct Functionalization Approaches at the C-4 Position

Direct functionalization of the C-4 position of a pre-formed 6,8-dichlorochroman offers a more atom-economical route, although it can be challenging to achieve. One potential method is the direct C-H carboxylation. While challenging, recent advances in catalysis have shown promise for the direct carboxylation of C-H bonds using carbon dioxide (CO₂) as a C1 source. Such a transformation on 6,8-dichlorochroman would require a suitable catalyst and reaction conditions to activate the C-4 methylene (B1212753) group for carboxylation.

Esterification and Amidation of the Carboxylic Acid for Derivative Synthesis

Once this compound is obtained, it can be readily converted into a variety of derivatives, such as esters and amides, which are often important for biological activity studies.

Esterification:

The conversion of the carboxylic acid to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common and cost-effective method. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukresearchgate.net For more sensitive substrates or to achieve higher yields, coupling reagents can be employed.

Amidation:

The formation of amides from this compound is a crucial transformation for creating a diverse library of analogues. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A wide array of peptide coupling reagents can be utilized for this purpose. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), are highly effective for promoting amide bond formation under mild conditions. nih.govgrowingscience.com Other common coupling reagents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (Hydroxybenzotriazole). nih.gov

The choice of coupling reagent and reaction conditions can be tailored based on the specific amine being used and the desired purity of the final product.

The following table summarizes common methods for the derivatization of the carboxylic acid:

| Reaction | Reagents | Product Type |

| Esterification | Alcohol (e.g., Methanol), H₂SO₄ | Ester |

| Amidation | Amine (e.g., Benzylamine), HATU, DIPEA | Amide |

| Amidation | Amine, EDC, HOBt | Amide |

Stereoselective Synthesis of Chiral this compound Isomers

As direct asymmetric syntheses for this compound are not extensively documented, its stereoselective preparation would likely rely on established methods for the synthesis of chiral chromans and the resolution of racemic carboxylic acids. These methods can be broadly categorized into chiral resolution of a racemic mixture and asymmetric synthesis.

One of the most common strategies for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. This involves reacting the racemic this compound with an enantiomerically pure chiral base. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the individual diastereomers can be treated with an acid to regenerate the enantiomerically pure (R)- and (S)-6,8-dichloro-chroman-4-carboxylic acids.

Another approach involves the use of chiral auxiliaries. The racemic carboxylic acid can be covalently bonded to a chiral auxiliary to form a mixture of diastereomers. These diastereomers can then be separated using chromatographic techniques, such as high-performance liquid chromatography (HPLC). Subsequent cleavage of the chiral auxiliary from each separated diastereomer yields the desired enantiomerically pure carboxylic acid.

Furthermore, organocatalytic asymmetric synthesis represents a powerful tool for the direct synthesis of chiral chromans. nih.govrsc.org For instance, a novel asymmetric organocatalytic 1,6-addition/1,4-addition sequence to 2,4-dienals has been described for the synthesis of optically active chromans in high yields and excellent enantioselectivities (94-99% ee). nih.gov Adapting such a strategy to a suitably substituted 2,4-dienal and a substituted hydroxyarene could potentially lead to the enantioselective synthesis of the 6,8-dichloro-chroman scaffold.

Table 1: Examples of Organocatalytic Asymmetric Chroman Synthesis This table is based on data for analogous chroman structures and illustrates the potential of the methodology.

| Catalyst | Substrate 1 | Substrate 2 | Product Type | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Chiral Amine | Hydroxyarene | 2,4-Dienal | Chiral Chroman | High | 94-99 | nih.gov |

| Cinchona-alkaloid-urea | Phenol with (E)-α,β-unsaturated ketone | - | 2-Substituted Chroman | High | - | rsc.org |

Advanced Synthetic Techniques and Green Chemistry Approaches

Recent advancements in synthetic organic chemistry have focused on the development of more efficient and environmentally benign methodologies. These include photocatalytic and radical cascade reactions, metal-free synthetic routes, and multi-component reactions, all of which are applicable to the synthesis of the chroman scaffold.

Visible-light photocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. A doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones has been reported, which involves two independent decarboxylation processes. rsc.org This strategy could be adapted for the synthesis of the target molecule.

Radical cascade reactions offer an efficient way to form multiple bonds in a single step. For example, a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions has been developed for the synthesis of ester-containing chroman-4-ones. nih.govmdpi.com The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. A hypothetical reaction for the synthesis of a this compound precursor would involve the reaction of 2-(allyloxy)-3,5-dichlorobenzaldehyde (B3034503) with an oxalate (B1200264) ester mediated by an initiator like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). mdpi.com

More recently, an iron-catalyzed photocatalytic decarboxylative radical cyclization has been developed for the synthesis of chroman-4-ones using carboxylate salts as radical precursors. acs.org This method demonstrates excellent substrate scope and functional group tolerance, operating efficiently at room temperature. acs.org

The development of metal-free synthetic routes is a key aspect of green chemistry, as it avoids the use of often toxic and expensive transition metal catalysts. The aforementioned cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates is a prime example of a metal-free approach to the chroman-4-one scaffold. nih.govmdpi.com This reaction is typically mediated by (NH₄)₂S₂O₈ and proceeds through an alkoxycarbonyl radical intermediate. nih.govmdpi.com

Another metal-free approach involves a visible-light-driven photoredox-neutral alkene acylarylation with readily available cyanoarenes to synthesize 3-(arylmethyl)chroman-4-ones. nih.govfrontiersin.org This protocol relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization and selective radical-radical coupling sequence. nih.govfrontiersin.org Electrochemically induced, metal-free synthesis of 2-substituted chroman-4-ones has also been demonstrated, offering a sustainable and green approach that obviates the need for catalysts. proquest.com

Table 2: Metal-Free Synthesis of Chroman-4-one Derivatives This table presents data for analogous chroman-4-one structures to illustrate the potential of these metal-free methodologies.

| Method | Reactant 1 | Reactant 2 | Mediator/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cascade Radical Annulation | 2-(allyloxy)arylaldehyde | Oxalate | (NH₄)₂S₂O₈, 90 °C | Ester-containing chroman-4-one | up to 77 | mdpi.com |

| Photocatalytic Acylarylation | Alkenoic acid | Cyanoarene | 3DPAFIPN, visible light | 3-(arylmethyl)chroman-4-one | up to 75 | nih.govfrontiersin.org |

| Electrochemical Synthesis | Chromone-3-carboxylic acid | N-(acyloxy)phthalimide | Electric current | 2-substituted chroman-4-one | Good | proquest.com |

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all the starting materials. tcichemicals.comnumberanalytics.com This approach is characterized by high atom economy and a reduction in the number of synthetic steps, making it an attractive green chemistry strategy. tcichemicals.com

For the synthesis of the chroman-4-one scaffold, a one-pot conjugate addition of isocyanides to chromone-3-carboxylic acid has been reported for the synthesis of chroman-4-one 2-carboxamides. researchgate.net While this does not directly yield a carboxylic acid at the 4-position, it demonstrates the feasibility of using MCRs to construct the chroman-4-one core.

A hypothetical MCR for the synthesis of this compound could involve a reaction between a substituted phenol, an aldehyde, and a component that would introduce the carboxylic acid moiety at the 4-position. For example, the Doebner reaction, a classical method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, could potentially be adapted. mdpi.com

Preclinical Pharmacological Investigations and Biological Target Identification of 6,8 Dichloro Chroman 4 Carboxylic Acid Derivatives

Enzyme Modulation and Inhibition Profiles

Sirtuin (Sirt2) Enzyme Inhibition Mechanisms

Derivatives of chroman-4-one, the core structure of 6,8-dichloro-chroman-4-carboxylic acid, have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. nih.govacs.org Structure-activity relationship (SAR) studies have elucidated key structural features necessary for this inhibitory activity.

Research has shown that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are critical for potent SIRT2 inhibition. nih.govnih.gov Specifically, larger and electron-withdrawing groups at the 6- and 8-positions enhance the inhibitory effect. nih.govnih.gov For instance, the compound 6,8-dibromo-2-pentylchroman-4-one was found to be the most potent inhibitor in one study, with an IC50 value of 1.5 μM. nih.govnih.gov Another potent inhibitor, 8-bromo-6-chloro-2-pentylchroman-4-one, demonstrated an IC50 value of 4.5 μM. nih.gov These findings suggest that the dichloro substitutions at the 6 and 8 positions of the specified carboxylic acid would be favorable for SIRT2 inhibition.

The SAR studies also revealed that an intact carbonyl group at the 4-position is essential for high potency. nih.govacs.org Even minor alterations to the chroman-4-one ring system can significantly impact the inhibitory activity, indicating a very close relationship between the molecular structure and SIRT2 inhibition. nih.govacs.org Furthermore, these chroman-4-one derivatives have demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govnih.gov

A proposed binding mode based on a homology model of SIRT2 suggests that the chroman-4-one scaffold fits into a hydrophobic and well-defined binding pocket. acs.orghelsinki.fi The carbonyl oxygen can form a hydrogen bond with a conserved water molecule, and a halogen at the 6-position, such as chlorine, can form a halogen bond with the backbone carbonyl of a histidine residue (His187). acs.orghelsinki.fi

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

| Compound | Substituents | IC50 (μM) |

|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | 1.5 nih.govnih.gov |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-bromo, 6-chloro, 2-pentyl | 4.5 nih.gov |

| n-propyl derivative | 2-n-propyl | 10.6 acs.org |

Monoamine Oxidase (MAO-B) Inhibition Studies

Chromone-based structures, particularly those containing a carboxylic acid moiety, have been investigated for their inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. researchgate.netnih.gov Studies on chromone-3-carboxylic acids have shown them to be potent and selective inhibitors of human MAO-B (hMAO-B). researchgate.netnih.gov

The position of the carboxylic acid group on the chromone (B188151) ring is a critical determinant of inhibitory activity. Chromone-3-carboxylic acid has been identified as a potent and selective hMAO-B inhibitor, while the corresponding chromone-2-carboxylic acid is nearly inactive against both MAO-A and MAO-B isoforms. researchgate.net Substitutions on the chromone ring also play a significant role. For example, substitutions at the C6 and C7 positions have been shown to be effective for MAO-B inhibition. nih.gov Furthermore, the addition of a para-chloro substituent has been found to increase the inhibitory activity of some chromone derivatives against MAO-B. researchgate.net

While these studies focus on the chromone scaffold, the structural similarity to this compound suggests a potential for MAO-B inhibition. The presence of the carboxylic acid and the dichloro substitutions align with features known to influence the inhibitory activity of this class of compounds.

D-Amino Acid Oxidase (DAAO) Inhibition Profiles

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids. patsnap.com Inhibitors of DAAO are being investigated for their potential therapeutic applications, particularly in conditions affecting the central nervous system. patsnap.com

While direct studies on the inhibition of DAAO by this compound derivatives were not identified in the reviewed literature, research on structurally related compounds provides some insights. Coumarin derivatives, which share a similar bicyclic core with chromans, have been investigated as DAAO inhibitors. nih.gov For instance, 3-hydroxycoumarin has been identified as a potent DAAO inhibitor. nih.gov This suggests that the benzopyranone scaffold could potentially interact with the DAAO active site. However, without specific studies on chroman-4-carboxylic acid derivatives, their DAAO inhibition profile remains speculative.

Acetylcholinesterase Inhibition Characteristics

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, and its inhibition is a key therapeutic strategy for Alzheimer's disease. nih.govpeerj.com The chromone scaffold has been recognized as an advantageous framework for the design of AChE inhibitors. nih.gov

Studies on minimally substituted chromones have demonstrated their efficacy as AChE antagonists. nih.gov Structurally related coumarin derivatives have also been extensively studied as AChE inhibitors. nih.govelsevierpure.com These findings suggest that the core bicyclic structure present in this compound has the potential to interact with the active site of AChE. However, specific data on the acetylcholinesterase inhibition characteristics of this compound derivatives were not found in the reviewed literature. Therefore, while the chroman scaffold is of interest, the inhibitory profile of this specific compound remains to be determined.

Dihydroorotate Dehydrogenase Inhibition Pathways

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo biosynthesis of pyrimidines and is a target for the treatment of cancer and autoimmune diseases. wikipedia.org Inhibitors of DHODH, such as brequinar, often feature a carboxylic acid moiety, which is crucial for their interaction with the enzyme. nih.govnih.gov

Receptor Ligand Binding and Signal Transduction Modulation

The preclinical evaluation of this compound and its related derivatives has unveiled interactions with several key biological receptors. These interactions span agonism and antagonism, indicating a complex pharmacological profile that has been explored across various G protein-coupled receptors (GPCRs) and ligand-gated ion channels. The following sections detail the specific findings related to receptor binding and the modulation of their signal transduction pathways.

Derivatives based on a similar chromene scaffold have been identified as novel and potent agonists for the orphan G protein-coupled receptor GPR35. nih.gov Research into 8-amido-chromen-4-one-2-carboxylic acid derivatives, which share a core structure with the subject compound, led to the development of agonists with nanomolar potency at the human GPR35. nih.gov These compounds were characterized using β-arrestin recruitment assays, which measure a key step in GPCR desensitization and signaling. frontiersin.org

The most potent compounds identified in these studies were found to be highly selective for GPR35 over the related GPR55 receptor. nih.gov For instance, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid and 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid demonstrated EC50 values of 12.1 nM and 11.1 nM, respectively. nih.gov

Further investigations involving radioligand binding assays provided more detailed affinity data. A tritium-labeled version of a potent GPR35 agonist, [3H]6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, was used to characterize its interaction with membranes from CHO cells expressing human GPR35. nih.govacs.org These experiments revealed high-affinity binding that was both saturable and reversible. nih.govacs.org Structure-activity relationship studies based on these findings led to the synthesis of new fluorine-substituted derivatives, with 6-bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid showing the highest affinity, with a Ki value in the subnanomolar range. nih.govacs.org

| Compound | Affinity (Ki) | Potency (EC50) |

|---|---|---|

| 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | Not Reported | 12.1 nM |

| 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | Not Reported | 11.1 nM |

| 6-bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 0.589 nM | 5.54 nM |

Endothelins are potent vasoconstrictor peptides that exert their effects through two G protein-coupled receptors, ET-A and ET-B. nih.gov Antagonists of these receptors, particularly selective ET-A antagonists, are of significant therapeutic interest for various cardiovascular diseases. nih.gov The chemical structures of many endothelin receptor antagonists incorporate a carboxylic acid moiety. nih.gov However, based on available scientific literature, specific preclinical studies detailing the mechanisms of this compound or its direct derivatives as Endothelin-A (ET-A) receptor antagonists have not been reported.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, and its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its glycine modulatory site. nih.gov This site has become a significant target for therapeutic intervention in conditions like schizophrenia, where NMDA receptor hypofunction is implicated. nih.govfrontiersin.org Modulators, including agonists, partial agonists, and antagonists, have been developed to target this site. frontiersin.orgnih.gov While various chemical scaffolds have been explored, with some indole-2-carboxylic acid derivatives showing high affinity for the glycine site, there is no specific data in the reviewed literature describing the modulation of the NMDA receptor glycine site by compounds with a this compound structure. frontiersin.org

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor, is a G protein-coupled receptor for prostaglandin D2 (PGD2). nih.govwikipedia.org It plays a key role in allergic and inflammatory responses, making it an attractive target for diseases like asthma. nih.gov A characteristic feature of most known CRTH2/DP2 receptor antagonists is the presence of a carboxylic acid group, which is considered crucial for binding to the receptor, mimicking the same functional group in the endogenous ligand, PGD2. nih.gov Despite the relevance of the carboxylic acid moiety, specific preclinical data on the modulatory effects of this compound derivatives on the DP2 receptor are not available in the current body of scientific literature.

Somatostatin is a peptide hormone that acts via five distinct G protein-coupled receptor subtypes (sst1-sst5). The development of non-peptide mimetics that can selectively target these receptors is an area of active research. A scaffold-based approach has been utilized to develop somatostatin mimetics from chroman-4-one and chromone ring systems. nih.gov This research demonstrated that such derivatives can adopt conformations that mimic the crucial Trp8 and Lys9 residues of somatostatin. nih.gov

This proof-of-concept study showed that chroman-based derivatives possess affinity for somatostatin receptors, specifically the sst2 and sst4 subtypes, with Ki values in the low micromolar range. nih.gov This indicates that the chroman scaffold can serve as a viable starting point for the design of somatostatin receptor agonists.

| Compound Class | Target Receptor | Affinity (Ki) |

|---|---|---|

| Chroman-4-one derivatives | sst2 | Low μM range |

| Chroman-4-one derivatives | sst4 | Low μM range |

Interaction with Nucleic Acids and Other Biomolecules

The interaction of small molecules with nucleic acids is a critical aspect of pharmacology, particularly in the development of antimicrobial and anticancer agents. Research into compounds structurally related to this compound has provided insights into their potential to interact with DNA.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the compound “this compound” and its derivatives to fulfill the detailed article outline as requested. Research focusing explicitly on this compound's DNA intercalation, modulation of protein deacetylation, specific antiproliferative effects on breast and lung cancer cell lines, neuroprotective actions, anti-inflammatory responses, and antioxidant activities is not present in the provided search results.

The conducted searches yielded information on related but distinct chemical structures, such as other chroman derivatives, quinoline compounds, and various carboxylic acids. However, in adherence to the strict instructions to focus solely on "this compound," this information cannot be used to generate the specified content. Further research is required to elucidate the specific pharmacological and biological activities of this particular compound.

Cellular and Subcellular Mechanism-Based Studies in Disease Models

Antimicrobial and Antifungal Activity Assessment

While direct preclinical investigations into the antimicrobial and antifungal properties of this compound are not extensively documented in publicly available literature, the broader class of chromanone and chromone derivatives has been the subject of various studies to determine their efficacy against a range of microbial and fungal pathogens. These investigations provide valuable insights into the potential bioactivity of the chroman scaffold, including the influence of various substitutions on their antimicrobial profiles.

Research into chroman-4-one and its derivatives has revealed a spectrum of biological activities, including broad-spectrum antimicrobial properties. nih.gov A study investigating a series of 25 chroman-4-one and homoisoflavonoid derivatives found that 13 of these compounds exhibited antibacterial and antifungal activity. mdpi.com In general, the minimum inhibitory concentration (MIC) values for these compounds ranged from 64 to 1024 μg/mL against various microorganisms. mdpi.com

Notably, the structural features of these derivatives play a crucial role in their antimicrobial potency. For instance, the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 of the chroman-4-one structure was found to reduce antimicrobial activity. nih.gov Conversely, the presence of methoxy substituents at the meta position of the B ring in related homoisoflavonoids was shown to enhance bioactivity. nih.gov

In one study, a series of novel 4-chromanone derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties were synthesized and evaluated for their in vitro antibacterial and antifungal activities. tandfonline.com The results indicated that these compounds demonstrated moderate to good antibacterial activity against Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzicolaby (Xoc). tandfonline.com Specifically, the compound 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide showed superior inhibition rates against Xac and Xoc at concentrations of 200 and 100 μg/mL when compared to commercial agents Bismerthiazol and Thiodiazole copper. tandfonline.com However, these derivatives exhibited lower inhibitory effects on the tested fungal strains, Mucor bainieri, Mucor fragilis, and Trichoderma atroviride. tandfonline.com

Further research on spiropyrrolidines bearing a chroman-4-one moiety demonstrated variable antibacterial activities, with MIC values ranging from 32 to 250 µg/mL against both Gram-positive and Gram-negative bacteria. mdpi.com Some of these compounds showed higher activity against Bacillus subtilis and Staphylococcus epidermidis than the reference antibiotics, Amoxicillin and Ampicillin. mdpi.com

The antifungal potential of chromone derivatives has also been a focus of investigation. A study on (E)-benzylidene-chroman-4-one reported fungicidal-like activity against Candida species, with MIC values ranging from 62.5 μg/mL to 1000 μg/mL. mdpi.com Another study focusing on chromone-3-carbonitriles identified four compounds with good antifungal activity, with MICs between 5 and 50 µg/mL, and they were also found to inhibit biofilm formation in C. albicans. nih.gov

The following tables summarize the antimicrobial and antifungal activities of various chroman-4-one derivatives as reported in the literature. It is important to note that these are related compounds, and the data does not directly represent the activity of this compound.

Table 1: Antibacterial Activity of Selected Chroman-4-one Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| 7-Hydroxychroman-4-one | Staphylococcus epidermidis | 128 | mdpi.com |

| Pseudomonas aeruginosa | 128 | mdpi.com | |

| Salmonella enteritidis | 256 | mdpi.com | |

| 7-Methoxychroman-4-one | Staphylococcus epidermidis | 128 | mdpi.com |

| Pseudomonas aeruginosa | 128 | mdpi.com | |

| Salmonella enteritidis | 256 | mdpi.com | |

| Spiropyrrolidine-chroman-4-one derivative (4a) | Bacillus subtilis | 32 | mdpi.com |

| Staphylococcus epidermidis | 32 | mdpi.com | |

| Spiropyrrolidine-chroman-4-one derivative (4d) | Bacillus subtilis | 32 | mdpi.com |

| Staphylococcus epidermidis | 32 | mdpi.com |

Table 2: Antifungal Activity of Selected Chroman-4-one and Chromone Derivatives

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

| 7-Hydroxychroman-4-one | Candida albicans | 64 | mdpi.com |

| Candida tropicalis | 64 | mdpi.com | |

| Nakaseomyces glabratus | 64 | mdpi.com | |

| Aspergillus flavus | 256 | mdpi.com | |

| Penicillium citrinum | 256 | mdpi.com | |

| 7-Methoxychroman-4-one | Candida albicans | 64 | mdpi.com |

| Candida tropicalis | 64 | mdpi.com | |

| Nakaseomyces glabratus | 64 | mdpi.com | |

| Aspergillus flavus | 512 | mdpi.com | |

| Penicillium citrinum | 512 | mdpi.com | |

| (E)-benzylidene-chroman-4-one | Candida spp. | 62.5 - 1000 | mdpi.com |

| 6-bromochromone-3-carbonitrile | Candida albicans | 5 | nih.gov |

| Spiropyrrolidine-chroman-4-one derivative (4d) | Candida krusei | 32 | mdpi.com |

| Candida glabrata | 32 | mdpi.com |

Structure Activity Relationship Sar Analysis of 6,8 Dichloro Chroman 4 Carboxylic Acid Derivatives

Influence of Dichloro Substitution at C-6 and C-8 on Biological Activity and Selectivity

The presence and positioning of halogen atoms on the aromatic ring of the chroman scaffold are pivotal in modulating the pharmacological properties of its derivatives. The 6,8-dichloro substitution pattern, in particular, imparts distinct electronic and steric characteristics that significantly influence biological activity.

Research on related chroman-4-one structures indicates that electron-withdrawing groups on the benzene (B151609) ring generally enhance inhibitory potency. acs.org The chlorine atoms at positions C-6 and C-8 make the aromatic ring electron-deficient, which can be a crucial factor for target interaction. Studies have shown that for certain enzyme targets, electron-poor chroman-4-ones are more potent inhibitors than their electron-rich counterparts. acs.org

Table 1: Influence of Substitution on Biological Activity in Chroman-4-one Analogs

| Compound Position | Substituent Type | General Impact on Activity | Reference |

|---|---|---|---|

| C-6 | Electron-withdrawing | Generally increases potency | acs.org |

| C-8 | Electron-withdrawing | Contributes to activity, but often less than C-6 | acs.org |

| C-6 & C-8 | Dichloro | Creates electron-deficient ring, explored for antimicrobial activity | researchgate.net |

Critical Role of the Carboxylic Acid Moiety at C-4 for Ligand-Target Interactions

The carboxylic acid group at the C-4 position is a key functional group that often governs the molecule's interaction with its biological target. This moiety can act as a hydrogen bond donor and acceptor, and as a negatively charged group at physiological pH, it can form strong ionic interactions or salt bridges with positively charged residues, such as arginine or lysine (B10760008), in a receptor's binding pocket.

In analogous heterocyclic systems, the oxygenated functionality at C-4 is frequently essential for activity. For instance, in studies of chroman-4-ones, any modification to the C-4 carbonyl group led to a significant loss of inhibitory activity. acs.org This highlights the intolerance for structural changes at this position and underscores its importance in anchoring the ligand to the target. Similarly, for a series of quinazoline-based inhibitors, a free carboxylic acid group was found to be crucial for forming essential hydrogen bonds with key amino acid residues in the active site of the target enzyme. researchgate.net

The ability of the carboxylic acid group to interact with various metal ions has also been studied, revealing its capacity to form stable complexes. researchgate.net This property could be relevant for interactions with metalloenzymes or in physiological environments where metal ions are present. The planarity and electronic distribution of the carboxyl group contribute significantly to the specific geometry of these interactions, which is fundamental to the ligand's binding affinity and selectivity.

Impact of Substituents at Other Positions of the Chroman Ring (e.g., C-2, C-3)

Substituents at the C-2 and C-3 positions of the chroman ring provide an avenue for modifying the steric bulk, lipophilicity, and electronic properties of the molecule, thereby fine-tuning its biological activity and selectivity.

C-2 Position: The C-2 position is a common site for substitution to explore SAR. Studies on related chroman-4-ones have demonstrated that the nature of the substituent at C-2 has a profound impact on inhibitory effects. acs.org

Alkyl Chains: The length of an alkyl chain at C-2 is a determining factor for activity. For example, a pentyl group was found to be optimal among a series of alkyl derivatives, with both shorter (n-propyl) and longer (n-heptyl) chains resulting in slightly reduced activity. acs.org

Bulky and Aromatic Groups: The introduction of bulky groups directly attached to the C-2 position tends to diminish inhibitory effects, suggesting steric limitations within the target's binding pocket. acs.org However, if a spacer is introduced between the chroman scaffold and a larger aromatic ring (e.g., a phenethyl group), high activity can be retained. acs.org This indicates that while the binding site may be sterically constrained near the C-2 position, a larger pocket may be accessible further from the core structure.

C-3 Position: The C-3 position is also a viable point for modification. The introduction of substituents at C-3 can influence the conformation of the dihydropyran ring and introduce new interaction points with the target. Functionalization at the electron-rich C-3 position of the chromone (B188151) ring can be achieved with various coupling partners, leading to diverse derivatives with a range of biological applications, including anti-inflammatory and antimicrobial activities. nih.govnih.gov

Table 2: Effect of C-2 Substituents on Activity of Chroman-4-one Analogs

| C-2 Substituent | Example | Observation | Reference |

|---|---|---|---|

| n-Alkyl Chain (Optimal Length) | n-Pentyl | Highest activity in the series | acs.org |

| n-Alkyl Chain (Shorter) | n-Propyl | Slightly lower activity than pentyl | acs.org |

| n-Alkyl Chain (Longer) | n-Heptyl | Lower activity than pentyl | acs.org |

| Bulky Aromatic (Direct) | Phenyl | Decreased inhibition | acs.org |

Conformational Analysis and Elucidation of Bioactive Conformations

The three-dimensional shape of a molecule is crucial for its interaction with a biological target. For 6,8-dichloro-chroman-4-carboxylic acid derivatives, conformational analysis focuses on the flexibility of the dihydropyran ring and the orientation of the carboxylic acid group.

Furthermore, the carboxylic acid moiety at C-4 has its own conformational flexibility, primarily concerning the rotation around the C-C bond, leading to syn and anti conformations. While the syn conformation is generally considered more stable due to potential intramolecular hydrogen bonding, the energy barrier for rotation can be overcome, and the anti conformation may also be present and relevant for binding in certain environments. nih.gov Elucidating which of these conformations is required for biological activity is essential for understanding the precise nature of the ligand-target interaction.

Stereochemical Aspects and Enantiomeric Purity on Pharmacological Profiles

When a chiral center is present in the molecule, typically at the C-2 or C-4 position, the resulting enantiomers can have vastly different pharmacological profiles. nih.gov Biological systems, such as enzymes and receptors, are chiral environments, and they can differentiate between enantiomers. nih.gov

One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). nih.gov Therefore, the stereochemistry of this compound derivatives is a critical factor in their development. For 2-substituted chromanes, a correlation has been established between the absolute configuration at the C-2 stereocenter and the sign of the specific optical rotation, providing a method to deduce stereochemistry. mdpi.com

It is crucial to evaluate the pharmacological activity of each enantiomer separately. The use of a single, pure enantiomer can lead to an improved therapeutic index, a more straightforward dose-response relationship, and a better pharmacokinetic profile compared to the racemic mixture. nih.govresearchgate.net Consequently, methods for the stereoselective synthesis or chiral resolution of these derivatives are of high importance, as is the verification of enantiomeric purity. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. researchgate.net A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

A model can be generated based on a set of known active ligands (ligand-based) or from the crystal structure of the ligand bound to its target (structure-based). d-nb.info For this class of compounds, a hypothetical pharmacophore model might include:

Two halogen-bond donors or hydrophobic features corresponding to the chlorine atoms at C-6 and C-8.

A hydrogen bond acceptor/donor and a negative ionizable feature representing the C-4 carboxylic acid.

A hydrophobic or hydrogen-bonding feature at C-2, depending on the substituent.

Once a pharmacophore model is established, it serves as a guide for lead optimization. This process involves systematically modifying the lead compound (this compound) to improve its potency, selectivity, and pharmacokinetic properties. Strategies may include:

SAR-guided modifications: Synthesizing new analogs based on the SAR data from the previous sections, such as altering the substituents at C-2 or exploring different substitution patterns on the aromatic ring. elsevierpure.comwalisongo.ac.id

Bioisosteric replacement: Replacing the carboxylic acid group with other acidic moieties (e.g., tetrazole) to modulate acidity and pharmacokinetic properties while maintaining the key interactions.

Virtual screening: Using the pharmacophore model to search large chemical databases for novel, structurally diverse compounds that match the model and may possess the desired biological activity. researchgate.net

Through iterative cycles of design, synthesis, and biological testing, informed by SAR and pharmacophore modeling, derivatives with optimized pharmacological profiles can be developed.

Computational and Theoretical Investigations of 6,8 Dichloro Chroman 4 Carboxylic Acid

Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6,8-Dichloro-chroman-4-carboxylic acid, docking simulations are instrumental in understanding its potential interactions with biological targets such as enzymes and receptors.

The primary goal of molecular docking is to identify the most likely binding mode of a ligand to a protein target and to estimate the strength of this interaction, typically expressed as a binding energy or docking score. For this compound, this process would involve preparing a 3D model of the compound and docking it into the active site of a target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding pocket.

Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the carboxylic acid group of the molecule is a potential hydrogen bond donor and acceptor, while the dichlorinated benzene (B151609) ring can engage in hydrophobic and halogen bonding interactions. Studies on structurally similar compounds, such as 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids, have shown that the carboxylic acid moiety frequently forms crucial hydrogen bonds with active site residues of target proteins. researchgate.net For example, in a hypothetical docking study with a protein kinase, the carboxylic acid group might interact with a key lysine (B10760008) or arginine residue, while the chloro-substituents could fit into a hydrophobic pocket.

The results of molecular docking simulations are typically presented in a table that includes the binding energy and the key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| This compound | -8.5 | Lys78, Arg182 | Hydrogen Bond |

| This compound | -8.5 | Val65, Leu150 | Hydrophobic |

These simulations serve as an initial screening tool to prioritize compounds for further experimental testing and to provide a structural basis for understanding their mechanism of action. nih.govscienceopen.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. For this compound, these calculations can provide valuable information about its stability, reactivity, and spectroscopic properties.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. krishisanskriti.org

For a related compound, 6,8-Dichloro-2-oxo-2H-chromine-3-carboxylic acid, DFT calculations have been performed to determine its electronic and thermodynamic properties. krishisanskriti.org Similar calculations for this compound would yield parameters such as ionization potential, electron affinity, chemical hardness, and electronegativity. These parameters are crucial for predicting how the molecule will behave in a biological environment.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -7.2 | Electron-donating ability |

| LUMO Energy | -3.1 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.1 | Chemical stability and reactivity |

| Ionization Potential | 7.2 | Energy required to remove an electron |

| Electron Affinity | 3.1 | Energy released upon gaining an electron |

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its biological activity. scielo.org.mx

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, untested compounds.

To develop a QSAR model for a series of chroman-4-carboxylic acid derivatives, including the 6,8-dichloro analog, a dataset of compounds with their experimentally determined biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the biological activity. For instance, a 3D-QSAR study on 8-substituted chromen-4-one-2-carboxylic acid derivatives identified that steric, electrostatic, and hydrophobic fields play a significant role in their agonist activity. researchgate.net A similar approach for this compound and its analogs could reveal that the presence of bulky, electronegative substituents at the 6 and 8 positions is crucial for activity.

The predictive power of a QSAR model is assessed through validation techniques, such as cross-validation and prediction on an external test set. A reliable QSAR model can significantly accelerate the drug discovery process by guiding the design of more potent analogs. nih.govresearchgate.net

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time, providing insights into the stability of the ligand-protein complex and any conformational changes that may occur upon binding.

For the this compound-protein complex predicted by docking, an MD simulation would be performed in a simulated physiological environment (i.e., in a box of water with ions). The simulation would reveal how the ligand and protein adapt to each other's presence. Key analyses from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score. These simulations can also reveal the role of water molecules in mediating the interaction between the ligand and the protein. By observing the trajectory of the simulation, researchers can gain a deeper understanding of the molecular recognition process.

In Silico Prediction of Absorption and Distribution Characteristics

The effectiveness of a drug is not only determined by its interaction with the target but also by its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). In silico models are widely used to predict the ADME properties of drug candidates at an early stage of development.

For this compound, various ADME parameters can be predicted using computational tools. These predictions are often based on the molecule's physicochemical properties, such as its lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). For example, a molecule's ability to cross the blood-brain barrier or be absorbed from the gut can be estimated based on these properties.

Several online platforms and software packages are available to predict a wide range of ADME properties. These predictions can help to identify potential liabilities of a compound, such as poor oral bioavailability or rapid metabolism, which can then be addressed through chemical modification.

Table 3: Predicted ADME Properties of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| LogP (Lipophilicity) | 3.5 | Good membrane permeability |

| LogS (Aqueous Solubility) | -4.2 | Moderate solubility |

| Polar Surface Area (PSA) | 57.2 Ų | Good potential for oral absorption |

| Human Intestinal Absorption | > 90% | High absorption from the gut |

These in silico predictions provide a valuable initial assessment of the drug-likeness of this compound, helping to guide its further development. nih.govbiointerfaceresearch.com

Emerging Research Directions and Future Perspectives for 6,8 Dichloro Chroman 4 Carboxylic Acid

Development of Multi-Target Directed Ligands Based on the Chroman-4-carboxylic Acid Scaffold

Complex multifactorial diseases, such as Alzheimer's disease (AD), have proven difficult to treat with single-target drugs, spurring the development of multi-target-directed ligands (MTDLs). nih.govnih.gov This strategy involves designing a single molecule capable of modulating multiple biological targets implicated in the disease pathology. nih.gov The chromone (B188151) and chroman scaffolds have emerged as privileged structures in the design of MTDLs for neurodegenerative diseases. nih.govresearchgate.net

Researchers have successfully developed chromone-based derivatives that simultaneously inhibit key enzymes involved in AD progression, such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). nih.govresearchgate.net For example, certain chromone-based compounds have been identified as potent, reversible, and selective inhibitors with favorable permeability and toxicological profiles. nih.gov This approach addresses the cholinergic deficit and the dysregulation of neurotransmitters, two significant aspects of AD pathology.

The 6,8-dichloro-chroman-4-carboxylic acid scaffold represents a promising starting point for novel MTDLs. The carboxylic acid group provides a handle for chemical modification, allowing it to be linked to other pharmacophores to create hybrid molecules. The dichloro-substitution could enhance binding affinity or selectivity for specific targets. Future research could focus on synthesizing derivatives of this compound that are conjugated with moieties known to interact with targets such as beta-amyloid aggregation, tau hyperphosphorylation, or neuroinflammation, thereby creating potent and effective MTDLs for Alzheimer's and other complex diseases. nih.gov

Below is a table of representative chromone-based multi-target inhibitors, illustrating the potential for this scaffold.

| Compound ID | Scaffold | Targets | IC₅₀ Values (µM) |

| 9a | Chromone | hAChE, hMAO-A, hMAO-B | hAChE: 0.21, hMAO-A: 0.94, hMAO-B: 3.81 |

| 23a | Chromone | hMAO-B | hMAO-B: 0.63 |

This data is illustrative of the potential of the chromone scaffold in MTDL design and is based on published research. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The chroman-4-one framework is a versatile scaffold found in compounds with a wide array of pharmacological activities, suggesting its potential to interact with numerous biological targets. nih.gov Beyond neurodegenerative diseases, derivatives of this scaffold have been investigated for various therapeutic applications, including cancer, diabetes, and infectious diseases. nih.govnih.gov

Recent studies have identified novel targets for chroman derivatives. For instance, a series of chroman compounds were synthesized and evaluated as non-selective acetyl-CoA carboxylase (ACC) inhibitors, which are crucial enzymes in fatty acid synthesis and are considered important targets for metabolic diseases and cancers. nih.gov Another study reported the development of chroman-like small molecules that act as antagonists of the PD-1/PD-L1 interaction, a key pathway in tumor immune evasion, highlighting their potential in immuno-oncology. nih.gov Furthermore, various chroman-4-one analogs have shown potential as antidiabetic agents by inhibiting enzymes like α-glucosidase. nih.gov

The this compound molecule could be screened against a wide panel of biological targets to uncover novel therapeutic applications. The specific substitution pattern may confer unique activity or selectivity profiles. Future research should involve high-throughput screening and target identification studies to explore its potential in oncology, metabolic disorders, and inflammatory diseases.

The following table summarizes various biological targets identified for chroman derivatives.

| Chroman Derivative Class | Biological Target | Potential Therapeutic Application |

| Substituted Chromans | Acetyl-CoA Carboxylases (ACC1/2) | Cancer, Metabolic Diseases |

| Chroman-like Molecules | PD-1/PD-L1 Interaction | Immuno-oncology |

| Benzylidene-4-chromanones | α-glucosidase | Diabetes |

| Isoflavan Compounds | Androgen Receptor | Benign Prostatic Hypertrophy, Cancer |

This table showcases the diverse targeting potential of the chroman scaffold based on existing literature. nih.govnih.govnih.govgoogle.com

Integration of Advanced Synthetic Methodologies for Scaffold Diversification

The exploration of the full therapeutic potential of this compound hinges on the ability to generate a diverse library of related compounds for structure-activity relationship (SAR) studies. Traditional synthetic methods often require harsh conditions and have limited substrate scopes. researchgate.net Modern synthetic organic chemistry offers advanced methodologies that are more efficient, sustainable, and versatile for modifying the chroman scaffold. researchgate.net

Recent breakthroughs include cascade radical annulation reactions, which allow for the construction of functionalized chroman-4-ones in a single step from readily available starting materials. researchgate.netmdpi.com Visible-light photoredox catalysis has also emerged as a powerful tool, enabling reactions under mild conditions and offering novel pathways for scaffold functionalization. researchgate.netrsc.org These methods, often proceeding through radical intermediates, are highly tolerant of various functional groups, making them ideal for creating diverse chemical libraries. bohrium.comnih.gov For example, photosensitizer-free photocatalytic methods have been developed to synthesize amide-substituted chroman-4-ones. bohrium.com

Applying these advanced synthetic strategies to the this compound backbone will enable the systematic modification of the scaffold at various positions. This diversification is crucial for optimizing potency, selectivity, and pharmacokinetic properties, thereby accelerating the drug discovery process.

A comparison of synthetic methodologies for the chroman-4-one scaffold is presented below.

| Synthetic Method | Key Features | Conditions | Advantages |

| Cascade Radical Cyclization | Triggered by various radical precursors (e.g., from oxamic acids, oxalates). researchgate.netmdpi.com | Often metal-free; thermal or chemical initiation. | Atom- and step-economical; high functional group tolerance. researchgate.net |

| Visible-Light Photocatalysis | Uses light as an energy source with a photocatalyst. researchgate.netrsc.org | Mild, room temperature conditions. researchgate.net | Green and sustainable; enables unique transformations. researchgate.net |

| Gold-Mediated Photocatalysis | Employs a gold-based sensitizer (B1316253) for [2+2] cycloadditions. nih.gov | Mild conditions. | Access to complex, structurally novel products. nih.gov |

| Traditional Condensation | Base-promoted reaction of 2-hydroxyacetophenones with aldehydes. researchgate.net | Often requires reflux/high temperatures. | Well-established, straightforward for certain substrates. |

Application of Omics Technologies for Systems-Level Understanding of Compound Effects

To fully understand the biological impact of this compound and its derivatives, a systems-level approach is necessary. Omics technologies—genomics, proteomics, and metabolomics—provide a holistic view of how a compound affects cellular processes, moving beyond the traditional single-target paradigm. nih.govresearchgate.net These technologies are routinely applied throughout the drug development pipeline, from target identification to toxicological analysis. nih.gov

Genomics can identify genetic variations that influence drug response (pharmacogenomics) and reveal changes in gene expression profiles upon compound treatment. uniroma1.itaragen.com

Proteomics analyzes the entire protein complement of a cell, identifying the direct protein targets of a compound and downstream changes in protein expression and post-translational modifications. peersalleyconferences.comiajpr.com

Metabolomics studies the complete set of metabolites in a biological system, offering insights into how a compound alters metabolic pathways. nih.gov

Integrating these multi-omics datasets can help elucidate the mechanism of action, identify novel biomarkers for efficacy and toxicity, and discover unexpected therapeutic opportunities. omicstutorials.com Applying these technologies to this compound would provide a comprehensive understanding of its cellular effects, facilitating its development as a therapeutic agent and helping to predict its behavior in a clinical setting. researchgate.net

The table below outlines the major omics technologies and their applications in drug discovery.

| Omics Technology | Biological Component Analyzed | Key Applications in Drug Discovery |

| Genomics | DNA, RNA (Transcriptomics) | Target identification and validation, pharmacogenomics, biomarker discovery. uniroma1.itaragen.com |

| Proteomics | Proteins | Target identification, understanding mechanism of action, off-target effects, biomarker discovery. nih.govpeersalleyconferences.com |

| Metabolomics | Metabolites | Mechanism of action, toxicology studies, systems biology analysis. nih.gov |

Design of Next-Generation Chemical Probes and Tools for Mechanistic Biology

Chemical probes are potent, selective, and well-characterized small molecules used to interrogate the function of specific proteins within a complex cellular environment. aacrjournals.org They are indispensable tools for target validation and for dissecting biological pathways. researchgate.net A high-quality chemical probe should exhibit strong biochemical and cellular potency, high selectivity for its intended target, and demonstrated target engagement in cells. aacrjournals.org

The this compound scaffold could serve as an excellent starting point for the design of next-generation chemical probes. By identifying a specific biological target for a derivative of this scaffold, medicinal chemists can then optimize its properties to meet the stringent criteria of a chemical probe. The carboxylic acid functional group is particularly advantageous, as it provides a convenient attachment point for functional handles without significantly altering the core pharmacophore.

These handles can include:

Affinity tags (e.g., biotin) for pull-down experiments to identify binding partners and protein complexes.

Reporter tags (e.g., fluorophores) for visualizing the subcellular localization of the target protein.

"Clickable" moieties (e.g., alkynes or azides) for activity-based protein profiling (ABPP) to identify targets in their native cellular context. rsc.org

Developing a chemical probe from the this compound scaffold would not only validate its molecular target but also provide a powerful tool for the broader scientific community to study the target's role in health and disease. nih.gov

The principles for designing a chemical probe based on the this compound scaffold are summarized below.

| Desired Probe Characteristic | Design Strategy for the Scaffold |

| High Potency & Selectivity | SAR studies to optimize substitutions on the chroman ring. |

| Cellular Target Engagement | Modifications to improve cell permeability and demonstrate on-target activity. |

| Functional Handle Incorporation | Attachment of biotin, fluorophores, or clickable groups via the carboxylic acid. |

| Negative Control | Synthesis of a structurally similar but biologically inactive analog. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6,8-Dichloro-chroman-4-carboxylic acid, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves halogenation of chroman-4-carboxylic acid derivatives. For example, chlorination at the 6- and 8-positions can be achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. Purification via column chromatography (silica gel, eluent: dichloromethane/ethyl acetate gradient) is critical to isolate the product from byproducts like 6-chloro or 8-monochloro intermediates. Purity (>97%) can be confirmed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?

- Methodological Answer :

- ¹H NMR : The aromatic proton environment at positions 6 and 8 will show distinct splitting patterns due to the electron-withdrawing effects of chlorine. For instance, protons adjacent to chlorine substituents typically resonate downfield (δ 7.2–7.8 ppm).

- ¹³C NMR : Carbon atoms bonded to chlorine exhibit characteristic shifts (e.g., C-Cl carbons at ~110–125 ppm).

- IR : The carboxylic acid group (C=O stretch at ~1700 cm⁻¹) and C-Cl stretches (550–850 cm⁻¹) provide additional differentiation from isomers lacking these functional groups .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?

- Methodological Answer : A mixed solvent system (e.g., ethanol/water or acetone/hexane) is recommended. Slow cooling of a saturated solution at 4°C yields needle-like crystals suitable for X-ray diffraction. Solubility data should be plotted empirically, as halogenated carboxylic acids often exhibit low solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ³⁶Cl) elucidate the environmental fate of this compound in aqueous systems?

- Methodological Answer : Incorporating ³⁶Cl isotopes during synthesis allows tracking of hydrolysis or photodegradation products. Accelerated Mass Spectrometry (AMS) can quantify ³⁶Cl/Cl ratios in degradation byproducts, distinguishing biotic vs. abiotic degradation pathways. For example, a ³⁶Cl enrichment >1000 × 10⁻¹⁵ suggests abiotic cleavage, while lower ratios indicate microbial activity .

Q. What strategies resolve contradictions in kinetic data for the acid-catalyzed decarboxylation of this compound?

- Methodological Answer : Conflicting rate constants may arise from solvent polarity or protonation state variations. Use a pH-stat to maintain constant H⁺ concentration during kinetic studies. Compare Arrhenius plots across solvents (e.g., DMSO vs. water) to isolate solvent effects. Density Functional Theory (DFT) simulations can model transition states to validate experimental activation energies .

Q. How does the chlorination pattern influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : The electron-withdrawing chlorine substituents at positions 6 and 8 increase the electrophilicity of the chroman ring, enhancing reactivity as a dienophile. Conduct comparative studies with mono-chlorinated analogs (e.g., 6-chloro or 8-chloro derivatives) to quantify rate enhancements via UV-Vis monitoring of reaction progress. Steric effects can be assessed using X-ray crystallography of adducts .

Q. What advanced chromatographic methods separate this compound from co-eluting impurities in complex matrices?

- Methodological Answer : Use Ultra-HPLC (UHPLC) with a C18 reverse-phase column and tandem mass spectrometry (MS/MS) for high-resolution separation. Optimize gradient elution (0.1% formic acid in acetonitrile/water) to resolve isobaric impurities. For environmental samples, employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges prior to analysis .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in biological activity assays involving this compound?

- Methodological Answer :

- Purity Validation : Require certificates of analysis (CoA) with HPLC/LC-MS data for each batch.

- Statistical Tools : Apply ANOVA to compare IC₅₀ values across batches. If variability exceeds 10%, investigate storage conditions (e.g., moisture sensitivity) or degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations using crystal structures of CYP3A4 or CYP2D6 can model binding affinities. Validate predictions with in vitro microsomal assays, correlating metabolic half-life (t₁/₂) with docking scores. QSAR models trained on halogenated carboxylic acids improve prediction accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.